molecular formula C31H24N4O2 B2453362 (2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(3,5-dimethylphenyl)imino]-2H-chromene-3-carboxamide CAS No. 478342-80-2

(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(3,5-dimethylphenyl)imino]-2H-chromene-3-carboxamide

Cat. No.: B2453362
CAS No.: 478342-80-2
M. Wt: 484.559
InChI Key: QBKAHCUWMLRJMV-FPODKLOTSA-N
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Description

(2Z)-N-[4-(1H-benzimidazol-2-yl)phenyl]-2-[(3,5-dimethylphenyl)imino]-2H-chromene-3-carboxamide is a useful research compound. Its molecular formula is C31H24N4O2 and its molecular weight is 484.559. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

  • Synthesis Techniques : A study by Azab & Latif (2012) demonstrates the synthesis of functionalized chromenes starting from 2-imino-N-phenyl-2H-chromene-3-carbox-amide, including various derivatives.
  • Recyclization Reactions : Research by Kovalenko et al. (1998) explores recyclization of 2-iminocoumarin-3-carboxamide using nucleophilic reagents to produce benzimidazolyl coumarins.

Biological Activities and Applications

  • Antimicrobial and Antioxidant Activities : Ravindernath et al. (2013) described the synthesis of benzo[d]imidazolyl chromeno[2,3-d]pyrimidinones and evaluated them for antimicrobial and antioxidant activities (Ravindernath, Reddy, & Sunil, 2013).
  • Cytotoxic Agents for Cancer Treatment : Edraki et al. (2016) synthesized compounds with imino-2H-chromen and phenylimino-2H-chromen scaffolds and evaluated their in vitro cytotoxic activity against cancer cell lines (Edraki et al., 2016).
  • Potential in Anticancer Drug Development : Rasal, Sonawane, & Jagtap (2020) demonstrated the synthesis of pyrrole-3-carboxamide derivatives with benzimidazole moiety, showing significant antiproliferative activity against human cancer cell lines (Rasal, Sonawane, & Jagtap, 2020).

Molecular Docking and Analytical Studies

  • Molecular Docking for Biological Agents : Nagaraja et al. (2020) synthesized 2H-chromen-2-one derivatives and assessed their antimicrobial activity, antioxidant properties, DNA cleavage studies, and molecular docking (Nagaraja, Bodke, Kenchappa, & Kumar, 2020).
  • Analysis of Structural Variants : Srikrishna & Dubey (2018) developed coumarin and pyrazole conjugates of benzimidazoles for pharmacological potentials, characterized by various spectroscopic techniques (Srikrishna & Dubey, 2018).

Extraction and Complexation Studies

Properties

IUPAC Name

N-[4-(1H-benzimidazol-2-yl)phenyl]-2-(3,5-dimethylphenyl)iminochromene-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H24N4O2/c1-19-15-20(2)17-24(16-19)33-31-25(18-22-7-3-6-10-28(22)37-31)30(36)32-23-13-11-21(12-14-23)29-34-26-8-4-5-9-27(26)35-29/h3-18H,1-2H3,(H,32,36)(H,34,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBKAHCUWMLRJMV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)N=C2C(=CC3=CC=CC=C3O2)C(=O)NC4=CC=C(C=C4)C5=NC6=CC=CC=C6N5)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H24N4O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

484.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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